molecular formula C27H17ClN2O2 B11688386 (E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one

(E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one

Cat. No.: B11688386
M. Wt: 436.9 g/mol
InChI Key: ZNIJKFJWEBVTNH-UKTHLTGXSA-N
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Description

(E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a quinoline moiety connected through an acrylate linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Acrylation: The acrylate linkage is formed by reacting the quinoline derivative with an appropriate acrylating agent, such as acryloyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for electrophilic substitution; sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

(E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the acrylate linkage.

    Chloroquinoline: Similar but lacks the phenyl and acrylate groups.

    Acrylated Quinoline Derivatives: Compounds with similar acrylate linkages but different substituents.

Uniqueness

(E)-6-chloro-4-phenyl-3-(3-(quinolin-7-yl)acryloyl)quinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H17ClN2O2

Molecular Weight

436.9 g/mol

IUPAC Name

6-chloro-4-phenyl-3-[(E)-3-quinolin-7-ylprop-2-enoyl]-1H-quinolin-2-one

InChI

InChI=1S/C27H17ClN2O2/c28-20-11-12-22-21(16-20)25(19-5-2-1-3-6-19)26(27(32)30-22)24(31)13-9-17-8-10-18-7-4-14-29-23(18)15-17/h1-16H,(H,30,32)/b13-9+

InChI Key

ZNIJKFJWEBVTNH-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC5=C(C=CC=N5)C=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=C(C=CC=N5)C=C4

Origin of Product

United States

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